Scandium (Sc) Sputtering Targets

Description

Scandium (Sc) sputtering targets are high-purity metallic materials used in physical vapor deposition (PVD) processes to produce thin films for advanced applications in microelectronics, aerospace, and energy-efficient devices . Key properties of scandium sputtering targets include:

| Property | Value |

|---|---|

| Atomic Number | 21 |

| Atomic Weight | 44.955912 |

| Melting Point | 1541°C |

| Thermal Conductivity | 15.8 W/m·K |

| Coefficient of Thermal Expansion (CTE) | 10.2 × 10⁻⁶/K |

| Theoretical Density | 2.99 g/cm³ |

| Purity | ≥99.9% (semiconductor grade) |

Manufacturing Process:

Scandium targets are produced via a three-layer electrolytic refining process, followed by thermomechanical treatment for grain refinement and bonding to substrates using indium or elastomer materials . Their high purity and engineered microstructure ensure uniform sputtering performance, critical for applications like precision coatings in semiconductor devices .

Properties

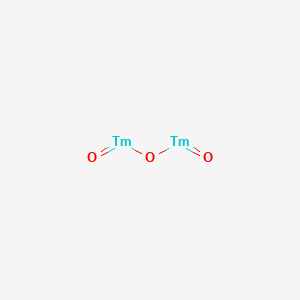

IUPAC Name |

oxo(oxothuliooxy)thulium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tm | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEYWFRFCUNVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Tm]O[Tm]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tm2O3, O3Tm2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Thulium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thulium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.867 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Raw Material Selection and Smelting

The preparation of Al-Sc sputtering targets begins with high-purity aluminum (≥99.9%) and scandium metals. To minimize oxygen contamination, raw materials are melted in vacuum induction furnaces under inert argon atmospheres (0.06 MPa). Crucible materials such as magnesia (MgO), alumina (Al₂O₃), or calcium oxide (CaO) are selected based on their chemical stability at high temperatures (1,200–1,500°C). During smelting, the reaction reduces residual oxygen to <50 ppm.

Table 1: Smelting Parameters for Varying Sc Content

| Sc Content (at%) | Smelting Temperature (°C) | Crucible Material | Oxygen Content (ppm) |

|---|---|---|---|

| 8–15 | 1,200–1,250 | MgO | 20–30 |

| 15–25 | 1,250–1,300 | Al₂O₃ | 25–35 |

| 25–33 | 1,350–1,450 | CaO | 30–40 |

| 33–53 | 1,300–1,400 | Graphite | 35–50 |

Casting and Ingot Homogenization

Post-smelting, the molten alloy is cast into ingots using graphite or water-cooled copper molds. To mitigate Sc segregation—a common issue due to scandium’s high density—controlled cooling rates (5–10°C/min) and electromagnetic stirring are employed. Example 1 of patent CN113373414B achieved a Sc variation of ±0.5 at% across a 102 mm diameter target by maintaining a 600°C forging temperature and 80% processing rate.

Thermomechanical Processing

Forging and hot isostatic pressing (HIP) refine the alloy’s grain structure and eliminate porosity. For Sc concentrations ≤25 at%, forging at 500–660°C followed by HIP at 600–650°C (150 MPa, 2 hours) yields densities >99.5%. Higher Sc alloys (25–53 at%) require elevated temperatures (1,100–1,200°C) to activate sufficient plastic deformation, as scandium-rich intermetallics like Al₃Sc and AlSc₂ harden the matrix.

Powder Metallurgy Approach for Microstructural Control

Composite Powder Preparation

An alternative method involves blending aluminum and scandium powders to form non-equilibrium composites. Source 4 (WO2021247813A1) utilizes a second-phase powder (AlₓScᵧ, where x=0–3, y=1–2) dispersed in an aluminum matrix. This approach minimizes microcracks and enhances scandium uniformity (<±0.5 at%).

Consolidation and Sintering

The powder mixture is consolidated via spark plasma sintering (SPS) or HIP at 1,000–1,150°C under 100–200 MPa. This process achieves >99% density while suppressing oxide formation (<100 ppm oxygen). For instance, a 40 at% Sc target fabricated via HIP at 1,150°C exhibited a bimodal microstructure with Sc-rich precipitates (0.5–500 µm) embedded in an Al matrix.

Table 2: Comparison of Melting vs. Powder Metallurgy

| Parameter | Vacuum Melting | Powder Metallurgy |

|---|---|---|

| Oxygen Content (ppm) | <50 | <100 |

| Sc Uniformity (±at%) | 1.0 | 0.5 |

| Max Sc Content (at%) | 53 | 65 |

| Grain Size (µm) | 50–200 | 10–50 |

Phase Formation and Microstructural Analysis

Intermetallic Phase Evolution

The Al-Sc phase diagram dictates the formation of intermetallics such as Al₃Sc, Al₂Sc, and AlSc₂ during cooling. At Sc concentrations >25 at%, peritectic reactions produce AlSc₂ phases, which increase hardness but reduce ductility. X-ray diffraction (XRD) analysis of a 30 at% Sc target revealed 65 vol% Al₃Sc and 35 vol% AlSc₂, contributing to a Vickers hardness of 180 HV.

Oxygen and Impurity Management

Residual oxygen forms Al₂O₃ inclusions, which act as stress concentrators during sputtering. Vacuum melting reduces oxygen to 27–32 ppm, while powder metallurgy achieves 50–100 ppm. Impurity elements (Fe, Si, Cu) are controlled to <0.1 wt% through zone refining and electrolytic purification.

Industrial-Scale Manufacturing and Challenges

Scaling-Up Production

Taiwan’s Industrial Technology Research Institute (ITRI) has pioneered large-scale Al-Sc target production (diameters >300 mm) by optimizing crucible design and HIP parameters. Their method reduces material loss during casting from 15% to <5% through electromagnetic field-assisted pouring.

Cost and Resource Considerations

Scandium’s scarcity (global production: 15–20 tons/year) and high cost ($3,000–$5,000/kg) necessitate efficient recycling of sputtering target remnants. ITRI’s closed-loop system recovers 95% of Sc from used targets via hydrochloric acid leaching and solvent extraction .

Chemical Reactions Analysis

Types of Reactions: Scandium undergoes various chemical reactions, including:

Oxidation: Scandium reacts with oxygen to form scandium oxide (Sc₂O₃).

Reduction: Scandium oxide can be reduced to scandium metal using reducing agents like calcium or aluminum.

Substitution: Scandium can substitute for other metals in alloys, enhancing their properties.

Common Reagents and Conditions:

Oxidation: Scandium reacts with oxygen at elevated temperatures to form scandium oxide.

Reduction: Scandium oxide is reduced using calcium or aluminum at high temperatures.

Substitution: Scandium is alloyed with metals like aluminum to form scandium-aluminum alloys.

Major Products:

Scandium Oxide (Sc₂O₃): Formed through oxidation.

Scandium Metal: Produced through the reduction of scandium oxide.

Scandium-Aluminum Alloys: Created by substituting scandium in aluminum alloys.

Scientific Research Applications

Key Applications

-

Microelectronics

- Thin Film Deposition : Scandium is used in the production of thin films for semiconductors, enhancing device performance by improving efficiency and speed. The incorporation of scandium in aluminum alloys leads to finer grain structures, which are critical for modern microelectronics .

- RF Filters : Scandium aluminum nitride (ScAlN) thin films are utilized in radio frequency (RF) filters, essential for 5G technology and Internet of Things (IoT) applications. These films exhibit piezoelectric properties that are leveraged in RF devices .

- Optical Coatings

-

Energy Applications

- Solid Oxide Fuel Cells (SOFCs) : Scandium oxide is investigated for its ionic conductivity in SOFCs, which are pivotal for efficient energy conversion processes. The stability of scandium at high temperatures makes it an ideal candidate for this application .

- Hydrogen Storage : Research is ongoing into using scandium in hydrogen storage technologies due to its favorable chemical properties .

- Aerospace and Sports Equipment

- Catalysts

-

Development of ScAlN Films for RF Applications

A study focused on the deposition of ScAlN thin films using scandium aluminum alloy sputtering targets demonstrated significant improvements in RF filter performance due to enhanced piezoelectric properties. The research highlighted the importance of maintaining a consistent scandium concentration across large substrates for industrial scalability . -

Use of Scandium in Aerospace Alloys

Research into aluminum-scandium alloys revealed that the addition of scandium results in finer grain sizes and improved mechanical properties, making these materials ideal for aerospace applications where weight reduction is critical without compromising strength . -

Optical Coating Innovations

A project utilizing scandium-based sputtering targets produced advanced optical coatings with superior durability and anti-reflective properties, showing promise for applications in high-performance optics such as camera lenses and solar panels .

Mechanism of Action

The mechanism by which scandium sputtering targets exert their effects involves the precise deposition of scandium atoms onto a substrate during the sputtering process. This deposition enhances the properties of the thin films, such as:

Mechanical Strength: Scandium improves the mechanical strength of the films.

Thermal Stability: Scandium increases the thermal stability of the coatings.

Corrosion Resistance: Scandium enhances the corrosion resistance of the deposited films.

Comparison with Similar Compounds

Aluminum-Scandium (Al-Sc) Alloy Targets

Aluminum-scandium alloy targets are widely used to deposit AlScN piezoelectric films, which exhibit superior electromechanical coupling coefficients compared to pure AlN .

Key Findings :

Indium-Gallium-Zinc Oxide (IGZO) Targets

IGZO sputtering targets are used in transparent conductive oxides (TCOs) for displays, contrasting with Sc targets' niche in piezoelectric and structural coatings.

Research Insight :

IGZO targets require precise control of gallium content to optimize conductivity and stability, whereas Sc targets focus on purity and alloy homogeneity .

Scandium Oxide (Sc₂O₃) and Other Oxide Targets

Sc₂O₃ targets are used for high-k dielectric films, competing with materials like Al₂O₃ and HfO₂.

| Parameter | Sc₂O₃ Target | Al₂O₃ Target |

|---|---|---|

| Dielectric Constant (k) | ~14 | ~9 |

| Thermal Conductivity | 6.7 W/m·K | 30 W/m·K |

| Applications | Gate dielectrics, MEMS | Protective coatings, optics |

Challenges :

Chromium (Cr) and Other Metallic Targets

Chromium targets are used for hard coatings and analytical applications, differing from Sc's functional roles.

| Parameter | Cr Target | Sc Target |

|---|---|---|

| CTE | 6.5 × 10⁻⁶/K | 10.2 × 10⁻⁶/K |

| Sputtering Rate | High | Moderate |

| Applications | Decorative coatings, SIMS analysis | Piezoelectric films, alloys |

Research Findings and Challenges

- Scandium Loss in Films : Due to lower sputtering yields, Sc content in films is typically 30–70% lower than in alloy targets .

- Oxygen Contamination : Sc-based films often incorporate oxygen from chamber residuals, requiring strict process control .

- Industrial Adoption : Alloy targets dominate over dual co-sputtering for AlScN deposition, despite limitations in tuning film composition .

Biological Activity

Scandium (Sc) sputtering targets are increasingly utilized in various industrial applications, particularly in the production of thin films for electronics and optics. While the primary focus has been on their physical and chemical properties, understanding their biological activity is crucial for evaluating their safety and potential applications in biomedical fields. This article explores the biological activity of Sc sputtering targets, summarizing research findings, case studies, and relevant data.

Overview of Scandium Sputtering Targets

Scandium is a rare earth element known for its unique properties, such as high melting point, lightweight nature, and excellent corrosion resistance. These attributes make Sc an attractive choice for sputtering targets used in physical vapor deposition (PVD) processes. Sc sputtering targets are primarily composed of high-purity scandium metal (99.5% to 99.99%) and are employed in various applications including:

- Semiconductor manufacturing

- Optical coatings

- Advanced aluminum alloys

- Thin film deposition

Biological Activity and Toxicity

The biological activity of scandium compounds, including those derived from sputtering targets, has been the subject of limited research. However, several studies indicate potential cytotoxic effects and interactions with biological systems.

Cytotoxicity Studies

- Cell Viability Assays : Research has demonstrated that exposure to scandium can lead to decreased cell viability in certain cell lines. For instance, studies using human lung fibroblasts showed a significant reduction in cell proliferation when exposed to scandium oxide nanoparticles, indicating a dose-dependent cytotoxic effect .

- Genotoxicity : Some investigations have reported that scandium compounds may induce DNA damage. For example, assays conducted on human peripheral blood lymphocytes indicated increased levels of micronuclei formation following exposure to scandium salts .

- Mechanisms of Action : The mechanisms underlying the biological effects of scandium are not fully understood but may involve oxidative stress pathways and disruption of cellular homeostasis .

Case Study 1: Scandium Oxide Nanoparticles

A study focused on the biological impact of scandium oxide nanoparticles revealed that these particles could induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. The findings suggest potential applications in targeted cancer therapies where selective cytotoxicity is desired .

Case Study 2: Environmental Impact

Research assessing the environmental impact of scandium release from sputtering processes highlighted concerns regarding bioaccumulation in aquatic systems. Experiments indicated that organisms exposed to scandium exhibited altered physiological responses, raising questions about long-term ecological effects .

Table 1: Summary of Biological Activity Findings

Q & A

Q. What fundamental properties of scandium influence its performance as a sputtering target in thin-film deposition?

Methodological Answer: Scandium’s low density (2.99 g/cm³), high melting point (1541°C), and unique electronic configuration ([Ar]3d¹4s²) contribute to its sputtering behavior. The d-orbital electrons enhance bonding energy (∼3.5 eV), affecting sputter yield and film adhesion. Researchers should prioritize quantifying these properties using techniques like X-ray diffraction (XRD) for crystallinity and nanoindentation for mechanical stability .

Q. How do experimental parameters (e.g., plasma power, gas pressure) affect scandium sputtering efficiency?

Methodological Answer: Sputtering efficiency correlates nonlinearly with parameters:

- Plasma Power : Higher power (e.g., 200–500 W) increases ionization but risks target overheating, requiring thermal management via pulsed DC or cryogenic cooling.

- Gas Pressure : Optimal Ar pressure (∼5 mTorr) balances collision frequency and mean free path. Deviations cause non-uniform film thickness (e.g., >10% variation at 1 mTorr). Use Langmuir probes to monitor plasma density and profilometry for thickness mapping .

Q. What are the standard protocols for mitigating scandium target oxidation during sputtering?

Methodological Answer: Pre-sputter etching (5–10 minutes at 50 W) under high-vacuum (<1×10⁻⁶ Torr) removes surface oxides. For reactive sputtering, introduce controlled O₂/Ar gas mixtures (1–5% O₂) to stabilize Sc₂O₃ formation. Post-deposition, employ in-situ XPS to verify oxide stoichiometry .

Advanced Research Questions

Q. How can discrepancies in reported scandium sputtering yields (e.g., 0.8–1.2 atoms/ion) be resolved?

Methodological Answer: Yield variations arise from differences in:

- Crystallographic Orientation : Single-crystal vs. polycrystalline targets (e.g., 20% higher yield for (110) planes ).

- Ion Energy Calibration : Use time-of-flight (TOF) mass spectrometry to validate ion energy (e.g., 500 eV–1 keV Ar⁺). Standardize reporting via cross-lab replication studies and meta-analysis frameworks (e.g., PRISMA-S for systematic reviews ).

Q. What advanced models adapt Sigmund’s sputtering theory to scandium’s anisotropic crystalline structure?

Methodological Answer: Modify Sigmund’s collision cascade model by incorporating:

Q. What deposition parameters optimize scandium-based alloy films (e.g., Sc-Al-N) for high-temperature applications?

Methodological Answer: Co-sputtering requires:

- Composition Control : Use quartz crystal microbalance (QCM) feedback to maintain Sc:Al:N ratios (e.g., 10:85:5).

- Substrate Bias : Apply −50 to −100 V to enhance adatom mobility, reducing void density. Post-annealing (800°C, N₂ atmosphere) improves crystallinity; analyze via high-resolution XRD and nanoindentation .

Q. How does scandium’s segregation behavior in multicomponent targets impact film homogeneity?

Methodological Answer: Segregation arises from thermal gradients (e.g., 10–20°C/mm in 100 mm targets). Mitigate via:

- Gradient Sintering : Use spark plasma sintering (SPS) with controlled cooling rates (5–10°C/min).

- Compositional Grading : Layer targets with Sc-rich core and diffusion barriers (e.g., TiN). Characterize homogeneity using EDX line scans and EBSD .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing scandium sputtering datasets with high variance?

Methodological Answer: Apply:

Q. How can researchers validate scandium thin-film purity claims in conflicting studies?

Methodological Answer: Cross-validate via:

Q. What long-term stability tests are critical for scandium films in optoelectronic applications?

Methodological Answer: Accelerate aging via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.